

3-Amino-2-chloropyridin-4-OL IUPAC name and structure

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Compound of Interest

Compound Name: 3-Amino-2-chloropyridin-4-OL

Cat. No.: B1506262

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Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 3-amino-2-chloro-4-pyridinol. It is also commonly referred to as **3-Amino-2-chloropyridin-4-ol**.

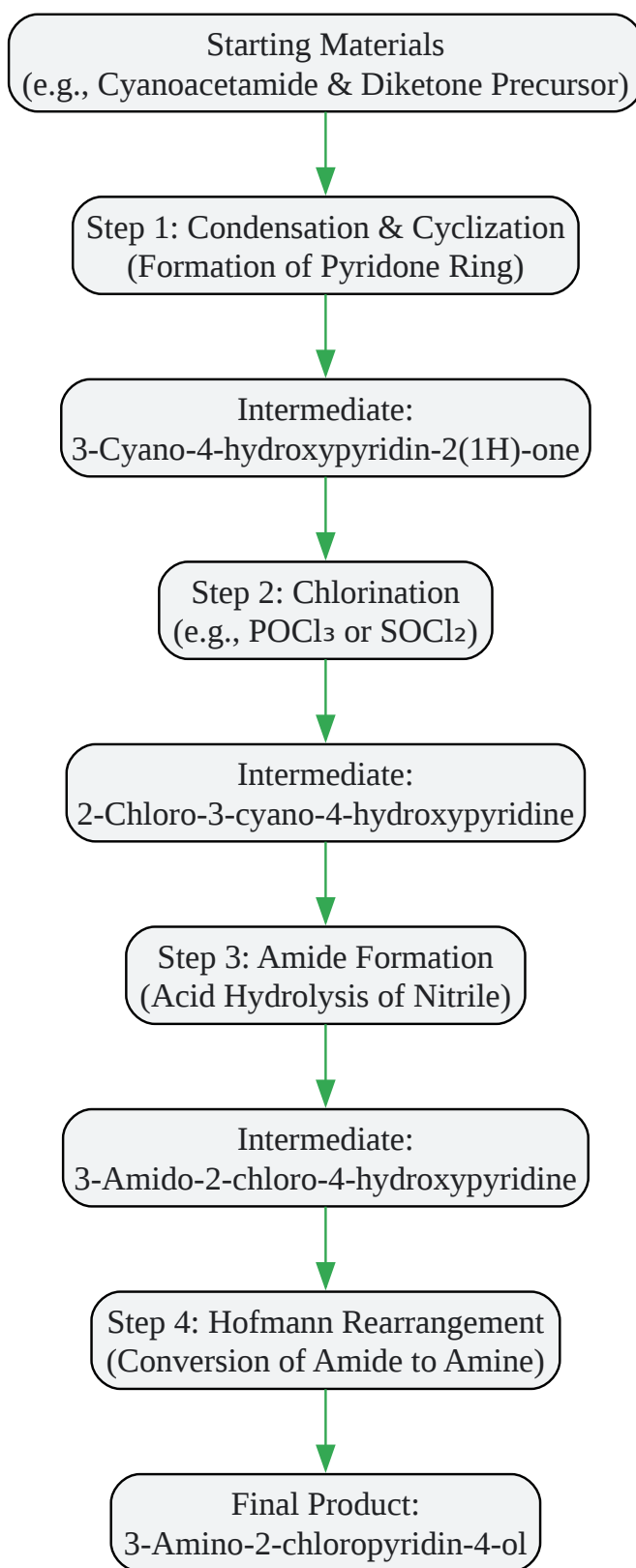
Common synonyms and identifiers include:

- 4-Hydroxy-3-amino-2-chloropyridine[1]

Chemical Structure and Tautomerism

3-Amino-2-chloropyridin-4-ol is a substituted pyridine ring featuring three distinct functional groups: an amino group (-NH₂) at position 3, a chloro group (-Cl) at position 2, and a hydroxyl group (-OH) at position 4. The strategic placement of these groups offers multiple reaction sites for further chemical modification.

A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form (3-amino-2-chloro-1H-pyridin-4-one). In many solvent environments, the pyridone tautomer can be the favored species due to its aromatic character and the stability of the carbon-oxygen double bond[2]. This equilibrium is crucial as it influences the compound's reactivity and its interactions with biological targets.



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References

- 1. CAS 1242251-52-0 | 3-Amino-2-chloropyridin-4-ol - Synblock [synblock.com]
- 2. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
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